2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid
Overview
Description
2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid is an organic compound with the empirical formula C8H10N2O4S It is characterized by the presence of a methylisoxazole ring, a thioether linkage, and an acetic acid moiety
Mechanism of Action
Mode of Action
The exact mode of action of “2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid” is not well-documented. Typically, compounds of this nature bind to their target proteins and modulate their activity, leading to downstream effects. The specific interactions and changes caused by this compound remain to be elucidated .
Pharmacokinetics
These properties significantly impact a compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown due to the lack of specific information on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid typically involves the reaction of 5-methylisoxazole with a suitable thiol reagent, followed by the introduction of an acetic acid group. One common method involves the use of 5-methylisoxazole-3-carbaldehyde, which is reacted with a thiol compound under basic conditions to form the thioether linkage. The resulting intermediate is then subjected to oxidation and carboxylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methyl-3-indoleacetic acid
- 3-Methyl-5-Isoxazoleacetic Acid
- **2-((5-Methylisoxazol-3-yl)amino)-2-oxoethylthio)acetic acid
Uniqueness
2-(((5-Methylisoxazol-3-yl)methyl)thio)acetic acid is unique due to its specific combination of a methylisoxazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-6(8-11-5)3-12-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAKOYMJSYADNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CSCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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